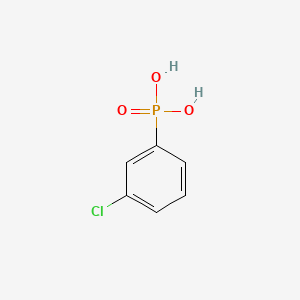
3-CHLOROPHENYLPHOSPHONIC ACID
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-CHLOROPHENYLPHOSPHONIC ACID: is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to a meta-chlorophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Phosphonic acids can be synthesized through several methods, including the dealkylation of dialkyl phosphonates under acidic conditions or using the McKenna procedure, which involves bromotrimethylsilane followed by methanolysis . Another method involves the use of phosphorous acid (H₃PO₃) to produce the phosphonic acid functional group simultaneously with the formation of the P–C bond .
Industrial Production Methods: Industrial production of phosphonic acids often involves large-scale synthesis using the aforementioned methods, optimized for efficiency and yield. The choice of method depends on the desired purity and application of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-CHLOROPHENYLPHOSPHONIC ACID, undergoes various chemical reactions, including:
Oxidation: Conversion of phosphonic acid to phosphoric acid derivatives.
Reduction: Reduction of the phosphonic acid group to phosphine oxides.
Substitution: Nucleophilic substitution reactions where the chlorine atom on the phenyl ring is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Phosphoric acid derivatives.
Reduction: Phosphine oxides.
Substitution: Various substituted phenyl phosphonic acids.
Scientific Research Applications
Chemistry: 3-CHLOROPHENYLPHOSPHONIC ACID, is used as a building block in the synthesis of more complex organophosphorus compounds. It is also employed in the development of catalysts and ligands for various chemical reactions .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Phosphonic acids can mimic the phosphate groups in biological molecules, making them useful in the study of enzyme mechanisms and as potential drug candidates .
Medicine: Phosphonic acid derivatives are explored for their antimicrobial properties. They can act as inhibitors of key enzymes in pathogenic organisms, making them potential candidates for the development of new antibiotics .
Industry: In industry, phosphonic acids are used in the formulation of water treatment chemicals, corrosion inhibitors, and flame retardants. Their ability to form stable complexes with metal ions makes them valuable in various industrial applications .
Mechanism of Action
The mechanism of action of phosphonic acid, (m-chlorophenyl)-, involves its ability to mimic phosphate groups in biological systems. This allows it to interact with enzymes and other proteins that recognize phosphate groups, potentially inhibiting their activity. The molecular targets and pathways involved include enzymes that catalyze phosphorylation and dephosphorylation reactions .
Comparison with Similar Compounds
Phosphoric acid derivatives: These compounds also contain phosphorus-oxygen bonds but differ in their oxidation states and reactivity.
Phosphinic acids: These compounds have a similar structure but with a different oxidation state of phosphorus.
Phosphonates: These are esters or salts of phosphonic acids and have similar chemical properties.
Uniqueness: 3-CHLOROPHENYLPHOSPHONIC ACID, is unique due to the presence of the meta-chlorophenyl group, which imparts distinct chemical properties and reactivity compared to other phosphonic acids. This uniqueness makes it valuable in specific applications where these properties are advantageous .
Properties
CAS No. |
5431-34-5 |
|---|---|
Molecular Formula |
C6H6ClO3P |
Molecular Weight |
192.53 g/mol |
IUPAC Name |
(3-chlorophenyl)phosphonic acid |
InChI |
InChI=1S/C6H6ClO3P/c7-5-2-1-3-6(4-5)11(8,9)10/h1-4H,(H2,8,9,10) |
InChI Key |
KPRMTLXLUPSXMR-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)P(=O)(O)O |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)P(=O)(O)O |
Key on ui other cas no. |
5431-34-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















